molecular formula C7H17ClN2O2 B14068988 H-beta-HoLys-OH.2HCl

H-beta-HoLys-OH.2HCl

Cat. No.: B14068988
M. Wt: 196.67 g/mol
InChI Key: DEUJYMGCFOTWFK-UHFFFAOYSA-N
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Description

H-beta-HoLys-OH.2HCl, also known as (3S)-3,7-diaminoheptanoic acid dihydrochloride, is a synthetic compound with the molecular formula C7H18Cl2N2O2 and a molecular weight of 233.14 g/mol . This compound is a derivative of lysine, an essential amino acid, and is often used in biochemical research and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-beta-HoLys-OH.2HCl typically involves the reaction of lysine derivatives with appropriate reagents to introduce the beta-amino group. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids to a growing peptide chain, followed by purification and crystallization to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

H-beta-HoLys-OH.2HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity .

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

H-beta-HoLys-OH.2HCl has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Utilized in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of H-beta-HoLys-OH.2HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to H-beta-HoLys-OH.2HCl include:

Uniqueness

This compound is unique due to its specific beta-amino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C7H17ClN2O2

Molecular Weight

196.67 g/mol

IUPAC Name

3,7-diaminoheptanoic acid;hydrochloride

InChI

InChI=1S/C7H16N2O2.ClH/c8-4-2-1-3-6(9)5-7(10)11;/h6H,1-5,8-9H2,(H,10,11);1H

InChI Key

DEUJYMGCFOTWFK-UHFFFAOYSA-N

Canonical SMILES

C(CCN)CC(CC(=O)O)N.Cl

Origin of Product

United States

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